Amino-PEG9-t-butyl ester

Catalog No.
S518612
CAS No.
1818294-44-8
M.F
C25H51NO11
M. Wt
541.68
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amino-PEG9-t-butyl ester

CAS Number

1818294-44-8

Product Name

Amino-PEG9-t-butyl ester

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C25H51NO11

Molecular Weight

541.68

InChI

InChI=1S/C25H51NO11/c1-25(2,3)37-24(27)4-6-28-8-10-30-12-14-32-16-18-34-20-22-36-23-21-35-19-17-33-15-13-31-11-9-29-7-5-26/h4-23,26H2,1-3H3

InChI Key

PPVFMACVSAAZFR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Solubility

Soluble in DMSO

Synonyms

Amino-PEG9-t-butyl ester

Description

The exact mass of the compound Amino-PEG9-t-butyl ester is 541.3462 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Polyethylene Glycol (PEG) Spacer

    The molecule features a PEG chain containing nine repeating units (PEG9). PEG is a hydrophilic (water-loving) polymer known for its biocompatibility and ability to enhance the water solubility of conjugated molecules []. This property is crucial for modifying biomolecules like proteins and drugs, making them more soluble and potentially improving their circulation within the body.

  • Amino Group

    One end of the PEG spacer is attached to an amino (NH2) group. This primary amine is a highly reactive functional group that can readily form stable covalent bonds with other molecules containing carboxylic acids, aldehydes, ketones, and N-hydroxysuccinimide (NHS) esters. This reactivity allows Amino-PEG9-t-butyl ester to act as a linker molecule, attaching itself to a target biomolecule and another functional moiety.

  • t-Butyl (tert-Butyl) Protected Carboxyl Group

    The other end of the PEG spacer is linked to a carboxyl (COOH) group protected by a t-butyl (tBoc) group. The tBoc group serves as a temporary protecting group, masking the reactivity of the carboxyl group while the amino group participates in conjugation reactions. This protection scheme allows for controlled modification.

  • Targeted Drug Delivery

    Amino-PEG9-t-butyl ester can be used to create drug conjugates. The biocompatible PEG spacer improves drug solubility and circulation time in the body. The amino group allows attachment to a targeting moiety that can specifically deliver the drug to diseased cells [].

  • Protein Modification

    Researchers can utilize Amino-PEG9-t-butyl ester to modify proteins with various functionalities. The amine group can be used to attach fluorescent labels for protein tracking in biological studies or attach polyethylene glycol (PEG) to enhance protein stability and reduce immunogenicity [].

  • Biomolecule Conjugation

    The molecule's versatility allows conjugation between various biomolecules. The reactive amino group can be used to link enzymes, antibodies, or other biomolecules to create new entities with desired properties for research purposes [].

Amino-PEG9-t-butyl ester is a synthetic compound characterized by a polyethylene glycol (PEG) chain with nine repeating units, an amino group, and a t-butyl ester protecting group. The PEG component enhances the solubility and biocompatibility of the molecule, making it advantageous for various biological applications. The amino group serves as a reactive site for conjugation with other biomolecules, while the t-butyl ester protects the carboxylic acid functionality until needed for further reactions. This unique structure allows Amino-PEG9-t-butyl ester to function as a versatile linker molecule in chemical biology and drug development .

  • Amide Bond Formation: The amino group can react with carboxylic acids or activated esters (e.g., N-hydroxysuccinimide esters) to form stable amide bonds. The general reaction can be represented as:
    RCOOH+H2NPEG9tBocRC O NHPEG9tBoc+H2OR-\text{COOH}+H_2N-\text{PEG}_9-\text{tBoc}\rightarrow R-\text{C O }-\text{NH}-\text{PEG}_9-\text{tBoc}+H_2O
    where RR represents the molecule containing the carboxylic acid group.
  • Deprotection Reaction: The t-butyl protecting group can be removed under acidic conditions, allowing access to the reactive carboxylic acid for further conjugation .

The biological activity of Amino-PEG9-t-butyl ester stems from its ability to enhance the solubility and stability of drugs and biomolecules. By facilitating the conjugation of therapeutic agents to targeting moieties, it can improve drug delivery systems, particularly in targeting diseased cells. Studies have shown that compounds linked with PEG chains exhibit reduced immunogenicity and prolonged circulation times in vivo, which is crucial for effective treatment outcomes .

The synthesis of Amino-PEG9-t-butyl ester typically involves the following steps:

  • Synthesis of PEG Backbone: The PEG chain is synthesized through polymerization techniques.
  • Attachment of Amino Group: An amino group is introduced at one end of the PEG chain using standard amine coupling methods.
  • Protection of Carboxylic Acid: The other end is modified with a t-butyl ester to protect the carboxylic acid functionality during subsequent reactions.
  • Purification: The final product is purified using chromatography techniques to ensure high purity levels necessary for biological applications .

Amino-PEG9-t-butyl ester has several applications in research and pharmaceutical development:

  • Drug Conjugation: It is used to create drug conjugates that enhance solubility and targeting capabilities.
  • Protein Modification: Researchers utilize this compound for modifying proteins with various functionalities, including fluorescent labeling for tracking purposes.
  • Bioconjugation: Its bifunctionality allows for versatile bioconjugation strategies, linking enzymes, antibodies, or other biomolecules .

Interaction studies involving Amino-PEG9-t-butyl ester often focus on its reactivity with various biomolecules. These studies explore how effectively it can form stable conjugates with different targets, assessing factors such as reaction kinetics and specificity. The results indicate that the compound can facilitate targeted delivery systems that improve therapeutic efficacy while minimizing side effects .

Several compounds share structural similarities with Amino-PEG9-t-butyl ester. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Amino-PEG6-t-butyl esterPEG chain with six unitsShorter chain may affect solubility and circulation
Amino-PEG8-t-butyl esterPEG chain with eight unitsIntermediate length offers a balance of properties
Amino-dPEG8-t-butyl esterDendritic PEG structureEnhanced structural complexity may improve reactivity
Amino-PEG10-t-butyl esterPEG chain with ten unitsLonger chain potentially increases solubility

Amino-PEG9-t-butyl ester stands out due to its optimal chain length that balances solubility and reactivity, making it particularly suitable for applications requiring efficient drug delivery and biomolecule modification .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.2

Exact Mass

541.3462

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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